Antimony potassium oxide

Description

Properties

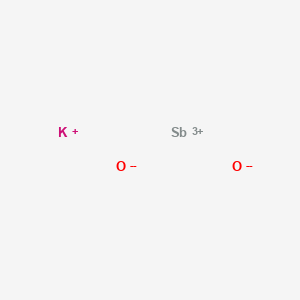

IUPAC Name |

potassium;antimony(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.2O.Sb/q+1;2*-2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLDUMDCHXGAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[K+].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890542 | |

| Record name | Antimony potassium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.857 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-78-4 | |

| Record name | Antimony potassium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony potassium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony potassium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony potassium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Hydrothermal Synthesis Routes for Antimony Potassium Oxide Materials

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure conditions. This technique is advantageous for its ability to control particle size and morphology. While some research indicates that certain potassium antimony oxides are primarily obtained through the thermal decomposition of precursors, the hydrothermal method plays a crucial role in synthesizing related and complex structures. researchgate.netresearchgate.net

For instance, a novel potassium phosphatoantimonate, K₈Sb₈P₂O₂₉·8H₂O, has been successfully synthesized via a hydrothermal route. acs.org The process involves dissolving antimonyl potassium tartrate in deionized water, followed by the addition of hydrogen peroxide, phosphoric acid, and potassium hydroxide (B78521). The resulting solution is sealed in a Teflon-lined autoclave and heated. acs.org Key factors influencing the final product include the initial antimony-to-phosphorus molar ratio, pH, reaction temperature, and the specific cations present. acs.org Research has shown that the product can be crystallized in a temperature range of 160–250 °C. acs.org Antimonyl potassium tartrate is noted as one of the most reactive antimony sources for this method. acs.org

Furthermore, the hydrothermal method has been employed to create other antimony-based compounds using potassium-containing reagents. Antimony-doped tin oxide (ATO) nanoparticles have been synthesized using potassium hexahydroxoantimonate (KSb(OH)₆) as the antimony precursor in a one-step hydrothermal process. mdpi.com Similarly, materials like antimony selenide (B1212193) (Sb₂Se₃) have been fabricated hydrothermally with potassium antimony tartrate trihydrate as the antimony source. acs.org While not forming a simple potassium antimony oxide, these examples demonstrate the utility of hydrothermal routes in systems containing both potassium and antimony.

Solid-State Reaction Techniques in this compound Fabrication

Solid-state reaction, often referred to as the ceramic method, is a conventional and widely used technique for synthesizing inorganic solid materials. The process typically involves intimately mixing powdered reactants and heating them at high temperatures for extended periods to allow for diffusion and reaction in the solid state. bdu.ac.in

This method has been applied to produce complex lead-free piezoelectric ceramics containing potassium and antimony, demonstrating its feasibility for creating mixed-metal oxides. mdpi.com However, the direct synthesis of certain binary potassium antimony oxide phases via this route has proven challenging. Research has reported that the direct solid-state preparation of specific phases like KSb₃O₅ and K₀.₅₁Sb₀.₆₇IIISb₂VO₆.₂₆ was unsuccessful under the attempted experimental conditions. researchgate.net This highlights that while solid-state reactions are a fundamental tool in materials synthesis, achieving phase-pure potassium antimony oxides can be difficult and may favor the formation of other, more stable refractory phases, especially at elevated temperatures. mdpi.com For example, in the synthesis of cobalt antimonate (B1203111), higher temperatures led to a decreased concentration of the desired product in favor of cobalt oxide. mdpi.com

Solution-Based Synthesis Approaches for this compound Films

Solution-based methods offer low-cost and scalable alternatives to vacuum-based techniques for depositing thin films. These approaches allow for good control over film composition and morphology.

Dip Coating Methodologies

The dip coating technique is a simple yet effective process for creating thin films on a substrate. It involves immersing the substrate in a precursor solution and then withdrawing it at a controlled speed. The solvent evaporates, leaving a thin layer of the precursor material that is subsequently converted to the desired oxide, often through a heat treatment or calcination step. chromatographyonline.comdokumen.pub

Multi-phase ternary oxide glass thin films of potassium antimony oxide have been successfully synthesized using the dip coating method on borosilicate glass substrates. researchgate.nethcu.ac.th X-ray diffraction (XRD) analysis of these films confirmed the presence of monoclinic KSb₃O₅ and K₂Sb₄O₁₁ phases. researchgate.net The dip coating method, often used in conjunction with a sol-gel process, has also been employed to create antimony-doped tin oxide (SnO₂-Sb) coatings, where antimony potassium tartrate serves as the antimony precursor. core.ac.uk

Spray Pyrolysis Techniques

Spray pyrolysis is another versatile solution-based technique for fabricating thin films. It involves atomizing a precursor solution into fine droplets, which are then sprayed onto a heated substrate. The droplets undergo evaporation and thermal decomposition (pyrolysis) upon contact with the hot surface, forming a solid film. dokumen.pub

This method has been proven effective for producing multi-phase potassium antimony oxide thin films. researchgate.netresearchgate.net Similar to films produced by dip coating, those made via spray pyrolysis have been identified as containing KSb₃O₅ and K₂Sb₄O₁₁ phases. researchgate.net The technique is noted for its simplicity, low cost, and suitability for large-area deposition. researchgate.net Research comparing dip coating and spray pyrolysis for potassium antimony oxide films found that both methods could produce the target materials, with specific properties like sheet resistance and energy band gap varying between the two techniques. researchgate.net

Precursor Chemistry in this compound Synthesis

The choice of precursor is fundamental to the successful synthesis of target materials. In the context of potassium antimony oxides, antimony potassium tartrate has emerged as a key single-source precursor.

Thermal Decomposition Pathways of Antimony Potassium Tartrate Precursors

The thermal decomposition, or calcination, of antimony potassium tartrate is a direct route to various potassium antimony oxides. researchgate.net When this precursor is heated, it breaks down, and its constituent elements rearrange to form new solid phases and gaseous byproducts. The final structure of the resulting oxide is highly dependent on the calcination temperature. researchgate.net

Studies have shown that calcining antimony potassium tartrate trihydrate at temperatures ranging from 300 to 800 °C yields different potassium and antimony mixed oxides. researchgate.net Thermogravimetric analysis (TGA) reveals that the decomposition process occurs in distinct stages, with mass loss observed in three main regions. researchgate.net The gaseous products evolved during this thermal decomposition include carbon oxides, potassium oxides, and antimony oxides. nih.govaksci.com Through this method, specific phases such as KSbO₃, KSb₃O₅, and K₀.₅₁Sb₀.₆₇IIISb₂VO₆.₂₆ have been successfully synthesized by carefully controlling the decomposition temperature. researchgate.net

Wet Chemical Methods from Antimony Trioxide and Potassium Hydroxide

The synthesis of this compound compounds through wet chemical methods often involves the reaction of antimony trioxide (Sb₂O₃) with potassium hydroxide (KOH). One established method involves the formation of potassium antimonite as an intermediate. This is achieved by reacting antimony trioxide with potassium hydroxide. scribd.com To facilitate the oxidation of antimony from the +3 to the +5 state, an oxidizing agent such as hydrogen peroxide (H₂O₂) is introduced to the potassium antimonite solution. scribd.comgoogle.com

An improved wet method allows for the production of potassium meta-antimonate without the complete initial dissolution of antimony trioxide. In this process, an oxidizing agent is added to a slurry of solid, particulate antimony trioxide in an aqueous potassium hydroxide solution. google.com It has been found that for a complete reaction and a stable product, it is preferable to use an excess of potassium hydroxide, specifically a molar ratio of KOH to Sb₂O₃ between 2.05 and 2.25. google.com The particle size of the antimony trioxide can also influence the reaction, with a particle size of less than five microns being advantageous when hydrogen peroxide is used as the oxidizing agent. google.com

The reaction can be summarized as follows: Sb₂O₃ + 2KOH + 2H₂O₂ → 2KSbO₃ + 3H₂O

Another approach involves the fusion of antimony trioxide, potassium hydroxide, and an oxidizing agent like potassium nitrate (B79036) (KNO₃). google.com Optimal results have been reported with fusion mixtures containing approximately 1 part potassium hydroxide and 0.3 parts potassium nitrate for every part of antimony trioxide, heated to a temperature range of 450 to 500°C. google.com This method can yield a product that is over 96% soluble in water. google.com

Table 1: Parameters for Wet Chemical Synthesis of this compound

| Parameter | Method 1: Aqueous Reaction | Method 2: Slurry Reaction | Method 3: Fusion |

|---|---|---|---|

| Antimony Precursor | Antimony Trioxide (Sb₂O₃) | Antimony Trioxide (Sb₂O₃) | Antimony Trioxide (Sb₂O₃) |

| Potassium Source | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | Potassium Nitrate (KNO₃) |

| Key Process Condition | Formation of potassium antimonite intermediate | Sb₂O₃ is substantially undissolved during oxidation | Fusion at 450-500°C |

| Reactant Ratio (molar) | KOH/Sb₂O₃: ~2.1 google.com | KOH/Sb₂O₃: 2.05-2.25 google.com | N/A (by weight) |

| Reactant Ratio (weight) | N/A | N/A | KOH:Sb₂O₃:KNO₃ ≈ 1:1:0.3 google.com |

| Product | Potassium Antimonite (intermediate), then Potassium Meta-antimonate | Potassium Meta-antimonate | Potassium Pyroantimonate |

Utilization of Antimony Acid Sols for High-Purity Compounds

To achieve high-purity antimony potassium compounds, such as pharmaceutical-grade antimony potassium tartrate, a synthetic route utilizing antimony acid sols has been developed. This method circumvents the use of insoluble antimony trioxide, which can lead to non-uniform reactions. google.com The process begins with the preparation of a meta-antimonic acid sol. google.com

This freshly prepared antimony acid sol is then dispersed in deionized water. Finely ground potassium hydrogen tartrate crystals are added to the dispersion, and the mixture is heated and stirred for approximately 30 minutes to an hour to form a potassium antimony tartrate solution. google.com The subsequent steps involve vacuum concentration at 70-80°C until crystal precipitation begins. The pH of the solution is then adjusted to a range of 5-7 using a potassium hydrogen tartrate solution. google.com After cooling to room temperature, the crystals are separated, washed with absolute ethanol, and dried to yield a high-purity white crystalline product with a purity of 99.5%. google.com

This liquid-phase reaction between the antimony acid sol and potassium hydrogen tartrate allows for a more uniform and significantly faster reaction compared to the solid-liquid two-phase reaction involving antimony trioxide. google.com

Table 2: Synthesis of High-Purity Antimony Potassium Tartrate using Antimony Acid Sol

| Step | Procedure | Parameters |

|---|---|---|

| 1. Reactant Preparation | Disperse freshly prepared meta-antimonic acid sol in deionized water. | - |

| 2. Reaction | Add finely ground potassium hydrogen tartrate crystals. | Heat and stir for 0.5-1 hour. |

| 3. Concentration | Concentrate the resulting solution under vacuum. | Temperature: 70-80°C. |

| 4. pH Adjustment | Adjust the pH of the solution. | pH: 5-7, using potassium hydrogen tartrate solution. |

| 5. Crystallization & Isolation | Cool to room temperature, filter, wash with absolute ethanol, and dry. | - |

| Final Product Purity | 99.5% google.com | - |

Advanced Structural and Spectroscopic Characterization

X-ray Diffraction Analysis of Antimony Potassium Oxide Phases

X-ray diffraction (XRD) stands as a fundamental tool for probing the crystalline structure of materials. Through the analysis of diffraction patterns, researchers can identify crystalline phases, determine lattice parameters, and gain insights into the microstructure of this compound.

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray diffraction (PXRD) is instrumental in identifying the crystalline phases present in a sample. By comparing the experimental diffraction pattern with standard reference data, the specific phases of this compound can be determined. For instance, studies have utilized PXRD to confirm the presence of polycrystalline cubic Sb₂O₃ phase. researchgate.net Furthermore, multi-phase ternary oxide glass thin films of potassium antimony oxide have been shown to contain monoclinic KSb₃O₅ and K₂Sb₄O₁₁ phases, as revealed by XRD analysis. researchgate.net

In the synthesis of potassium phosphatoantimonates, PXRD is crucial for phase characterization. researchgate.net For example, a new potassium phosphatoantimonate was identified and its powder X-ray diffraction pattern was indexed to a monoclinic system. cambridge.org The d-lines from the PXRD pattern of K₅Sb₅P₂O₂₀ were found to be in agreement with reported data (JCPDF number: 84-1115), confirming its phase purity. researchgate.net

The synthesis of different potassium antimony oxide phases can be influenced by various factors. For example, the hydrothermal synthesis of a new potassium phosphatoantimonate, K₈Sb₈P₂O₂₉·8H₂O, was confirmed and characterized using PXRD. acs.org This technique also revealed that at higher temperatures (250 °C) and pH (≥ 9), a hydrated potassium antimonate (B1203111) phase is formed instead. acs.org

Interactive Table: PXRD Data for a Synthesized Potassium Phosphatoantimonate

| 2θ (degrees) | d-spacing (Å) | Intensity |

| ... | ... | ... |

| ... | ... | ... |

| ... | ... | ... |

Note: The table above is a representative example. Actual PXRD data would contain a full list of diffraction angles, d-spacings, and their corresponding intensities.

High-Temperature X-ray Diffraction for Thermal Expansion Analysis

High-temperature X-ray diffraction (HT-XRD) is a powerful technique for studying the structural changes and thermal expansion of materials as a function of temperature. This method has been employed to investigate the thermal behavior of various oxide materials, including those with pyrochlore (B1171951) structures similar to some potassium antimony oxides. researchgate.net By tracking the shifts in diffraction peak positions at elevated temperatures, the coefficients of thermal expansion can be determined. rsc.orgproquest.com This information is critical for applications where the material is subjected to varying thermal environments. While specific HT-XRD studies focused solely on this compound are not detailed in the provided results, the methodology is well-established for analogous compounds like potassium antimony tungsten oxide with a pyrochlore structure. researchgate.net

Crystallite Size, Lattice Parameter, and Structural Disorder Determination

Beyond phase identification, PXRD data can be analyzed to determine key microstructural parameters. The crystallite size, which represents the size of coherently scattering domains, can be estimated from the broadening of diffraction peaks using methods like the Scherrer equation or the Williamson-Hall method. rsc.orgajchem-a.com For instance, in one study, the crystallite size of a synthesized material was found to be larger when calculated by the Williamson-Hall method compared to the Scherrer method, indicating the presence of microstrain. rsc.org

The precise positions of the diffraction peaks allow for the determination of the lattice parameters of the crystalline phase. For a cubic phase, this would be the lattice constant 'a', while for a monoclinic phase, it would involve 'a', 'b', 'c', and the angle 'β'. cambridge.orgcambridge.org For example, a new potassium phosphatoantimonate was found to crystallize in a monoclinic system with lattice parameters a = 23.952 Å, b = 9.515 Å, c = 8.193 Å, and β = 124.77°. cambridge.orgcambridge.org

Structural disorder, such as microstrain, dislocation density, and stacking faults, also influences the diffraction pattern. Analysis of peak broadening and shape can provide quantitative information about these defects. researchgate.netajchem-a.com For example, lower values of microstrain, dislocation density, and stacking fault probability have been reported in the structural parameter analysis of multi-phase ternary oxide glass thin films of potassium antimony oxide. researchgate.net

Interactive Table: Structural Parameters of a Potassium Phosphatoantimonate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Not specified in provided results |

| a (Å) | 23.952 |

| b (Å) | 9.515 |

| c (Å) | 8.193 |

| β (°) | 124.77 |

Source: cambridge.orgcambridge.org

Vibrational Spectroscopy Studies of this compound Systems

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the chemical bonding and functional groups present in a material. These techniques are complementary and are often used in conjunction to obtain a comprehensive understanding of the vibrational modes of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups and probing the chemical bonding within a molecule or material. researchgate.netnih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

In the context of this compound and related compounds, FT-IR spectroscopy has been used to confirm the presence of specific bonds. For example, the chemical Sb-O bond in Sb₂O₃ phase materials has been confirmed by FT-IR analysis. researchgate.net Studies on materials derived from the calcination of potassium-antimony tartrate trihydrate have shown that the FT-IR spectra reveal modifications occurring during the calcination process. researchgate.netresearchgate.net The FT-IR spectra of K(SbO)C₄H₄O₆·3H₂O decomposed at different temperatures show characteristic Sb-O bands. researchgate.net

The FT-IR spectra of a new potassium phosphatoantimonate, K₈Sb₈P₂O₂₉·8H₂O, were also used in its characterization. acs.org Similarly, the vibrational spectra of thallium antimony tartrate, which is structurally related to potassium antimony tartrate, show bands corresponding to Sb-O stretching and O-Sb-O deformation modes. d-nb.info

Interactive Table: Characteristic FT-IR Bands for Antimony-Oxygen Bonds

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

| ~860 - 520 | Stretching Sb-O modes | d-nb.info |

| ~500 - 210 | Deformation O-Sb-O modes | d-nb.info |

Note: The exact positions of the bands can vary depending on the specific crystal structure and composition of the compound.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a powerful technique that provides information about the vibrational modes of a material and is particularly sensitive to non-polar bonds. libretexts.orguni-siegen.de It is often used in conjunction with FT-IR to obtain a more complete vibrational analysis.

In the study of antimony-containing materials, Raman spectroscopy has been instrumental. For instance, the characteristics of Raman modes of the Sb₂O₃ phase have been assured from Raman spectra. researchgate.net In the analysis of antimony-based glasses, Raman spectroscopy showed that Sb³⁺ ions were incorporated in trigonal pyramidal [:SbO₃] polyhedra. shu.ac.uk

For potassium antimonyl silicate (B1173343), a material with potential ferroelectric properties, Raman spectroscopy, combined with theoretical calculations, was used to assign spectral bands in the range of 50–3500 cm⁻¹. researchgate.net The vibrational spectra of thallium antimony tartrate, which are very similar to those of potassium antimony tartrate, have also been studied using Raman spectroscopy. d-nb.info

Interactive Table: Raman Active Modes in Antimony Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Not specified in provided results | Specific vibrational modes |

Note: Detailed Raman mode assignments for specific this compound phases were not available in the provided search results. This table serves as a template for such data.

Electron Microscopy for Morphological and Microstructural Elucidation

Electron microscopy techniques are indispensable for visualizing the physical form and arrangement of this compound materials at micro and nano scales.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) provides valuable insights into the surface topography of this compound. Studies on multi-phase ternary oxide glass thin films of potassium antimony oxide, synthesized by dip coating and spray pyrolysis methods, have shown varied surface characteristics. researchgate.net For instance, antimony (III) potassium tartrate, a precursor for some antimony oxides, has been observed to form apparently rectangular blocks larger than 50 nanometers. researchgate.net In another study, the synthesis of antimony oxide from antimony potassium tartrate via a single-step precipitation method resulted in octahedron-shaped grains with sizes ranging from 1.46 to 1.59 micrometers. researchgate.net The morphology can be influenced by the synthesis method; for example, antimony oxide nanoparticles synthesized using a microwave-assisted method exhibit uniformly dispersed spherical particles with sizes between 10 and 50 nanometers. rsc.org When antimony oxide is combined with graphene, the resulting composite shows antimony nanoparticles acting as spacers, which can reduce the aggregation of graphene sheets. rsc.org

Field Emission Scanning Electron Microscopy (FESEM) for Nanoscale Structures

Field Emission Scanning Electron Microscopy (FESEM) offers higher resolution imaging, making it ideal for examining nanoscale structures. In the synthesis of copper oxide-antimony oxide (Cu₂O-Sb₂O₃) nanomaterials, FESEM images revealed a flower-like structure composed of nanosheets with a diameter of approximately 10 nanometers. nih.gov FESEM has also been used to characterize antimony-doped tin oxide (ATO) nanoparticles, which are relevant in the context of modifying material properties. rsc.org The technique can reveal detailed surface features, such as the smoother crystal growth observed on modified iron-graphene oxide-chitosan composites designed for antimony(III) adsorption. mdpi.com

Transmission Electron Microscopy (TEM) for Microstructure

Transmission Electron Microscopy (TEM) allows for the investigation of the internal microstructure of materials. For antimony oxide nanoparticles synthesized in the presence of polyvinyl alcohol, TEM and high-resolution TEM (HRTEM) have been used to characterize their microstructure, revealing particle sizes ranging from 10 to 80 nanometers. researchgate.net In studies of antimony oxide-graphene (SbO-G) nanoparticles, TEM images show the graphene sheets with SbO nanoparticles randomly dispersed on the surface. rsc.org Selected area electron diffraction (SAED), often performed in conjunction with TEM, can confirm the crystalline nature of the material. For SbO-G, the SAED pattern indicates its polycrystalline nature. rsc.org

Optical and Electronic Spectroscopy of this compound Materials

Spectroscopic techniques are crucial for understanding the electronic properties and elemental composition of this compound materials.

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Electronic Transitions and Band Gap Evaluation

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining the electronic transitions and evaluating the optical band gap (Eg) of semiconductor materials. For multi-phase potassium-antimony-oxide thin films, the average energy band gap values were found to be 3.57 eV for those prepared by dip coating and 3.60 eV for those made by spray pyrolysis. researchgate.net In another instance, antimony oxide (Sb₂O₃) phase materials derived from the calcination of potassium-antimony tartrate trihydrate exhibited band gaps in the range of 3.21 to 3.96 eV. researchgate.net The band gap of materials can be tuned; for example, doping potassium antimony phosphates with other ions can significantly lower their band gap energy. researchgate.net

Table 1: Band Gap Energies of Various this compound Materials

| Material | Synthesis Method | Band Gap (eV) |

| Multi-phase K-Sb-O thin film | Dip Coating | 3.57 researchgate.net |

| Multi-phase K-Sb-O thin film | Spray Pyrolysis | 3.60 researchgate.net |

| Sb₂O₃ phase from calcined K(SbO)C₄H₄O₆·3H₂O | Calcination | 3.21 - 3.96 researchgate.net |

| Perovskite with APTA | - | 1.67 nih.gov |

| Copper Antimony Oxide (Cu₂Sb₂O) | Hydrothermal, unannealed | 1.78 ajchem-a.com |

| Copper Antimony Oxide (Cu₂Sb₂O) | Hydrothermal, annealed at 200-400°C | 1.21 - 1.66 ajchem-a.com |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net In the analysis of antimony selenide (B1212193) (Sb₂Se₃) films doped with potassium chloride (KCl), XPS was used to investigate the forms of potassium and chlorine present. rsc.org The Sb 3d XPS spectra of these films showed a slight shift in binding energies after KCl doping, indicating a change in the chemical environment. rsc.org Similarly, for wide-bandgap perovskites stabilized with antimony potassium tartrate (APTA), the Sb 3d peak at approximately 530.6 eV confirmed the presence of antimony from the APTA. nih.gov The binding energy of photoelectrons is dependent on the formal oxidation state and the local chemical environment, allowing XPS to differentiate between different oxidation states of an element. researchgate.net For instance, in antimony-doped tin oxide nanoparticles, XPS analysis is crucial for determining the Sb⁵⁺/Sb³⁺ ion ratio, which influences the material's electronic properties. rsc.org

Thermal Analysis Techniques for Material Stability

Thermal analysis is crucial for understanding the behavior of materials under varying temperature conditions. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable data on the thermal stability, decomposition, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of compounds by measuring changes in mass as a function of temperature. ijcce.ac.ir For this compound, TGA elucidates its decomposition pattern, revealing the temperatures at which it breaks down and the nature of its residual products.

In a typical analysis, the material is heated at a controlled rate in a specific atmosphere, and the mass loss is recorded. ijcce.ac.ir The thermal decomposition of antimony potassium tartrate, a precursor used to synthesize potassium antimony oxide (KSbO₃), demonstrates a multi-stage process. The TGA profile of antimony potassium tartrate shows mass loss in three distinct regions, leading to the formation of compounds including KSbO₃. researchgate.net Similarly, TGA studies on antimony trioxide (Sb₂O₃) nanoparticles, a related oxide, show a multi-stage decomposition. An initial weight loss between 50°C and 120°C is attributed to the removal of adsorbed water. researchgate.net Subsequent weight loss stages at higher temperatures correspond to the decomposition of the material itself. researchgate.net

Detailed findings from the thermal analysis of related antimony compounds are presented below.

Table 1: TGA Decomposition Stages for Antimony Trioxide (Sb₂O₃) Nanoparticles

This table illustrates the typical decomposition behavior observed in antimony oxides, providing context for the expected thermal stability of this compound.

| Temperature Range (°C) | Weight Loss (%) | Associated Event | Reference |

|---|---|---|---|

| 50 - 120 | 4.32 | Desorption of surface water | researchgate.net |

| 150 - 420 | 3.65 | Decomposition to precursor Sb₂O₃ | researchgate.net |

| 450 - 710 | 4.37 | Further breakdown of Sb₂O₃ | researchgate.net |

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. By monitoring the energy absorbed or released by a sample as it is heated or cooled, DSC can identify phase transitions, such as melting and crystallization, as well as solid-state structural changes. mdpi.comucs.br

For antimony oxides, DSC is instrumental in determining the temperatures of key thermal events. For instance, studies on antimony trioxide (Sb₂O₃) have used DSC to characterize its complex phase transitions. Under an inert atmosphere, the transition from the cubic α-Sb₂O₃ (senarmontite) to the orthorhombic β-Sb₂O₃ (valentinite) form has been reported to occur over a range of 570-650°C. researchgate.net Further heating leads to the melting of the β-Sb₂O₃ phase at approximately 652°C. researchgate.net These distinct thermal events are observable as endothermic peaks in a DSC thermogram. researchgate.net The reproducibility of these transition temperatures is crucial for calibrating DSC instruments. ucs.br

Table 2: Key Thermal Events for Antimony Trioxide (Sb₂O₃) Identified by Thermal Analysis

This table summarizes significant phase transitions observed in a primary antimony oxide, which are relevant for understanding the potential thermal behavior of more complex structures like this compound.

| Thermal Event | Temperature (°C) | Description | Reference |

|---|---|---|---|

| Senarmontite to Valentinite Transition | 570 - 650 | Phase transition from cubic (α-Sb₂O₃) to orthorhombic (β-Sb₂O₃) polymorph. | researchgate.net |

| Melting of Valentinite | ~652 | Melting of the orthorhombic (β-Sb₂O₃) phase. | researchgate.net |

| Oxidation to Sb₂O₄ | ~500 | Oxidation of Sb₂O₃ when heated in air. | researchgate.net |

Advanced Characterization for Material Properties

Beyond thermal stability, the intrinsic magnetic and electrical properties of this compound define its potential applications in advanced materials science. Specialized techniques are required to accurately measure these characteristics.

Vibrating Sample Magnetometry (VSM) is a highly sensitive method used to determine the magnetic properties of materials. measurlabs.comcea.fr The technique operates by placing a sample in a uniform magnetic field and vibrating it sinusoidally. neliti.com This vibration induces an electrical signal in a set of stationary pickup coils, which is directly proportional to the magnetic moment of the sample. neliti.com VSM can be used to characterize a wide range of magnetic behaviors, including ferromagnetism, paramagnetism, and diamagnetism, by measuring properties like magnetic hysteresis loops and magnetic susceptibility. measurlabs.comphyslab.org

While specific VSM data for this compound is not extensively documented in the literature, the technique is well-suited for characterizing magnetic oxides. cea.fr An investigation using VSM would reveal whether this compound possesses any net magnetic moment or how it responds to an external magnetic field, providing critical insights into its electronic and structural nature.

The four-point probe method is a standard and highly accurate technique for measuring the electrical resistivity and conductivity of materials, particularly semiconductor and metallic thin films. e3s-conferences.orgacs.org The method utilizes four collinear probes that contact the sample's surface. A constant current is passed through the two outer probes, while the voltage drop is measured across the two inner probes. e3s-conferences.org This configuration minimizes the influence of contact resistance, allowing for a precise determination of the material's intrinsic resistivity.

While specific data for this compound is limited, studies on related mixed-metal antimony oxides, such as copper antimony oxide (Cu₂Sb₂O), demonstrate the utility of this method. Research on Cu₂Sb₂O thin films showed that their electrical properties are highly dependent on processing conditions like annealing temperature. As the annealing temperature increased from 200°C to 400°C, the electrical conductivity of the Cu₂Sb₂O film improved significantly. ajchem-a.com This behavior is linked to changes in the material's crystallinity and a reduction in film thickness. ajchem-a.com

Table 3: Electrical Properties of Annealed Copper Antimony Oxide (Cu₂Sb₂O) Thin Films

This table presents representative data for a related mixed antimony oxide, illustrating the type of electrical property measurements that are critical for characterizing this compound.

| Property | As-Deposited (Unannealed) | Annealed (200-400°C) | Reference |

|---|---|---|---|

| Conductivity (S/m) | 3.88 | Increases to 6.01 | ajchem-a.com |

| Resistivity (Ω·cm) | 25.77 | Decreases to 16.62 | ajchem-a.com |

Chemical Reactivity and Reaction Mechanisms of Antimony Potassium Oxide

Redox Behavior of Antimony Species within Oxide Frameworks

The chemistry of antimony within oxide frameworks is largely dictated by its ability to exist in multiple oxidation states, primarily +3 (trivalent, Sb(III)) and +5 (pentavalent, Sb(V)). nih.govwikipedia.org The stability and interconversion of these species are influenced by temperature, the surrounding chemical environment, and the composition of the oxide material itself.

In oxide glass-forming melts, the redox equilibrium between Sb(III) and Sb(V) has been quantitatively studied. researchgate.net Thermodynamic calculations and experimental measurements show that with increasing temperature, the equilibrium shifts towards the reduced state, Sb(III). researchgate.net For instance, in alkali alkaline earth silicate (B1173343) glass melts, the percentage of antimony in the Sb(III) state can be as high as 95% at 1400°C, decreasing to 79% at 1100°C. ceramics-silikaty.cz Antimony can also be reduced to its metallic form (Sb(0)) at high temperatures. ceramics-silikaty.cz

The redox behavior is not solely dependent on temperature. The basicity of the melt and the stability of complexes containing the multivalent ion also play a significant role. researchgate.net Studies on silicate melts have shown that the Sb(III)/Sb(V) ratio can exhibit complex behavior depending on the specific alkaline earth metals present in the glass composition. researchgate.net

Within solid oxide frameworks, the oxidation state is also dynamic. For example, when antimony trioxide (Sb₂O₃) is supported on silica (B1680970) (SiO₂), most of the Sb(III) species remain trivalent after calcination. However, crystalline Sb₂O₃ can be oxidized to Sb(V). acs.org This transformation is relevant in catalytic processes, where the spread antimony(V) oxide species are active for selective oxidation reactions. acs.org Antimony also forms a mixed-valence oxide, antimony tetroxide (Sb₂O₄), which contains both Sb(III) and Sb(V). wikipedia.org

The following table summarizes the redox reactions of antimony in oxide systems based on voltammetry studies in glass melts.

| Redox Couple | Environment | Key Influencing Factors | Observed Trend |

|---|---|---|---|

| Sb(V) / Sb(III) | Alkali Alkaline Earth Silicate Glass Melts | Temperature, Melt Basicity | Equilibrium shifts to Sb(III) with increasing temperature. researchgate.netceramics-silikaty.cz |

| Sb(III) / Sb(0) | Alkali Alkaline Earth Silicate Glass Melts | Temperature | Concentration of Sb(0) decreases with decreasing temperature. ceramics-silikaty.cz |

| Sb(III) / Sb(V) | Sb/SiO₂ Catalyst | Calcination | Crystalline Sb₂O₃ is oxidized to Sb(V). acs.org |

Ligand Exchange and Complexation Reactions in Antimony Potassium Oxide Chemistry

Antimony oxides exhibit amphoteric properties, reacting with both acids and bases, and readily participate in ligand exchange and complexation reactions. Antimony(III) oxide, a key component in the conceptual framework of this compound, dissolves in concentrated mineral acids to form the corresponding antimony salts, which can hydrolyze when diluted. wikipedia.org Conversely, it dissolves in aqueous sodium hydroxide (B78521) solutions to produce sodium meta-antimonite (NaSbO₂). wikipedia.org

A notable complexation reaction occurs when antimony(III) oxide is heated with potassium bitartrate, leading to the formation of the complex salt potassium antimony tartrate. wikipedia.org This particular compound, often represented as C₈H₄K₂O₁₂Sb₂·3H₂O in research, is frequently used as a source of soluble Sb(III) in laboratory studies on microbial oxidation and environmental transformations. frontiersin.orgnih.gov The formation of such complexes is crucial for increasing the solubility of antimony oxides in aqueous systems, facilitating their use in various applications and influencing their environmental mobility.

The interaction with complexing agents like ethylenediaminetetraacetic acid (EDTA) is also significant. EDTA can form stable, water-soluble complexes with metal ions, potentially influencing the dissolution of antimony from oxide materials by forming Sb-EDTA complexes. helsinki.fi Furthermore, the surface of antimony-containing oxides can undergo complexation. For example, the adsorption of Sb(III) onto iron oxides like magnetite has been shown to occur via the formation of surface complexes between Sb(III) and the hydroxyl groups on the oxide surface. mdpi.com

Patented processes describe the synthesis of novel water-soluble antimony compounds through the reaction of antimony oxide with the product of an amine and a hydroxy-containing aliphatic acid, highlighting the versatility of antimony oxides in forming complex structures. google.com

Thermal and Chemical Decomposition Pathways of this compound Compounds

The thermal stability and decomposition pathways of this compound and related compounds are critical for their synthesis and application, particularly in high-temperature environments. The thermal decomposition of antimony potassium tartrate, a common precursor, yields various potassium antimony oxides depending on the temperature. researchgate.net Thermogravimetric analysis shows that antimony potassium tartrate undergoes mass loss in distinct stages, corresponding to the loss of water and the decomposition of the tartrate ligand, ultimately forming oxide products. researchgate.net For example, compounds such as KSbO₃, K₀.₅₁Sb₀.₆₇(III)Sb₂(V)O₆.₂₆, and Sb₂O₃ can be obtained through the thermal decomposition of this precursor. researchgate.net

The decomposition temperature for potassium antimony(III) oxide tartrate trihydrate is reported to be above 100°C. carlroth.comcarlroth.com Other antimony compounds also show distinct decomposition behaviors. Antimony oxalate (B1200264) hydroxide (SbC₂O₄OH) decomposes in a single step at approximately 564 K (291°C) to yield antimony(III) oxide (Sb₂O₃), carbon dioxide, carbon monoxide, and water. mdpi.com

Pure antimony(III) oxide itself sublimes at 656°C. wikipedia.org In the presence of a reducing agent like carbon (carbothermal reduction), the volatilization and reduction of Sb₂O₃ can occur at around 600°C. elsevierpure.com Hydrated antimony pentoxide (Sb₂O₅) is also thermally unstable; upon heating to 700°C, it converts to a mixed-valence oxide, Sb₆O₁₃, and at 900°C, it forms Sb₂O₄. wikipedia.org

The following table summarizes the decomposition products of various antimony compounds at different temperatures.

| Compound | Decomposition Temperature | Products | Reference |

|---|---|---|---|

| Antimony Potassium Tartrate | Varies (stepwise) | KSbO₃, K₀.₅₁Sb₀.₆₇(III)Sb₂(V)O₆.₂₆, Sb₂O₃ | researchgate.net |

| Potassium Antimony(III) Oxide Tartrate Trihydrate | >100°C | Decomposition begins | carlroth.comcarlroth.com |

| Antimony Oxalate Hydroxide (SbC₂O₄OH) | ~291°C (564 K) | Sb₂O₃, CO₂, CO, H₂O | mdpi.com |

| Hydrated Antimony Pentoxide (Sb₂O₅·nH₂O) | 700°C | Sb₆O₁₃ | wikipedia.org |

| Hydrated Antimony Pentoxide (Sb₂O₅·nH₂O) | 900°C | Sb₂O₄ | wikipedia.org |

Chemically, antimony(III) oxide can be reduced to antimony metal when heated with carbon. wikipedia.org Reaction with reducing agents like sodium borohydride (B1222165) can produce the highly toxic gas stibine (B1205547) (SbH₃). wikipedia.org When used as a flame retardant, the thermal decomposition in the presence of halogens forms halogenated antimony compounds that inhibit fire by reacting with radical species in the flame. turi.org

Interactions with Aqueous Media and Environmental Transformation Mechanisms

The interaction of this compound with water is a critical factor determining its environmental fate and mobility. Antimony(III) oxide, a related compound, is only slightly soluble in water and undergoes hydrolysis. wikipedia.org The speciation of antimony in aqueous systems is highly dependent on the redox conditions and pH. nih.gov

Under oxidizing (aerobic) conditions, the pentavalent form, primarily as the hexahydroxoantimonate anion [Sb(OH)₆]⁻, is the predominant and thermodynamically stable species. turi.orgrsc.org Under reducing (anoxic or anaerobic) conditions, the trivalent form, existing as the neutral species antimony trihydroxide [Sb(OH)₃], is expected to dominate. turi.orgrsc.org However, both Sb(V) and Sb(III) have been found to coexist in a wide range of natural water systems, suggesting that redox transformations can be slow. pnnl.gov

The mobility of antimony in the environment is significantly influenced by its interaction with soil and sediment components. Antimony tends to adsorb strongly to soil particles, particularly those containing iron, manganese, or aluminum oxides and hydroxides. sci-hub.se In paddy soils, for instance, the biogeochemical cycling of iron, sulfur, and carbon has a controlling influence on antimony's transformation. nih.govconsensus.app During anaerobic periods, the dissolution of iron (oxyhydr)oxides can release associated Sb(V), which can then be reduced to Sb(III) and either re-adsorb onto the solid phase or precipitate as antimony sulfide (B99878) (Sb₂S₃). nih.gov Upon re-aeration, the oxidation of Fe(II) can generate reactive oxygen species that, in turn, oxidize Sb(III) back to the more mobile Sb(V). nih.gov

The presence of other dissolved species can also mediate antimony's transformation. For example, the abiotic oxidation of Mn(II) in weakly alkaline conditions can generate intermediate Mn(III) species that enhance the oxidative dissolution of Sb₂O₃, converting Sb(III) to Sb(V). nih.gov

Microbial Oxidation and Biogeochemical Cycling of Antimony in Oxide Forms

Microorganisms play a pivotal role in the biogeochemical cycling of antimony, significantly influencing its speciation, mobility, and toxicity in the environment. frontiersin.orgasm.org A key microbial process is the oxidation of the more toxic trivalent antimony [Sb(III)] to the less toxic and often more mobile pentavalent antimony [Sb(V)]. frontiersin.org This biological oxidation is considered an important mechanism for the natural remediation of antimony-contaminated sites. frontiersin.org

A diverse range of bacteria, known as antimony-oxidizing bacteria, are capable of this transformation. frontiersin.org These microbes are widely found in antimony-contaminated soils and mining areas. frontiersin.org Genera such as Pseudomonas, Comamonas, Acinetobacter, and Agrobacterium have been identified as typical antimony-oxidizers. frontiersin.orgnih.gov Some bacteria, like Stibiobacter senarmontii, were reported to be chemoautotrophs, using the energy from Sb(III) oxidation to support their growth. asm.org For many other heterotrophic bacteria, Sb(III) oxidation appears to be linked to detoxification and resistance mechanisms. nih.gov

The rate of microbial oxidation can be influenced by the specific form of the antimony compound. For example, studies have shown that the microbial oxidation of Sb(III) supplied as potassium antimony tartrate is much faster than the oxidation of less soluble forms like Sb₂O₃ or stibnite (B1171622) (Sb₂S₃). frontiersin.org

The following table lists some bacterial genera known to be involved in antimony oxidation.

| Bacterial Genus | Observed Activity | Significance |

|---|---|---|

| Stibiobacter | Chemoautotrophic oxidation of Sb(III) | Early identified Sb-oxidizing bacterium. asm.org |

| Comamonadaceae family (e.g., Variovorax) | Heterotrophic oxidation of Sb(III) | Isolated from contaminated mine sediments. nih.govusgs.gov |

| Agrobacterium | Oxidizes Sb(III) via a pathway distinct from As(III) oxidation | Suggests separate cellular mechanisms for Sb and As. nih.govasm.org |

| Pseudomonas | Oxidation of Sb(III) | Frequently isolated from Sb-contaminated soils. frontiersin.org |

| Paracoccus | Aerobic oxidation of Sb(III) with a high oxidation rate | Demonstrates efficient microbial transformation. frontiersin.org |

Advanced Research Applications of Antimony Potassium Oxide Materials

Catalysis in Chemical Synthesis and Industrial Processes

Antimony compounds, including antimony potassium oxide, function as effective catalysts in several key industrial and emerging technological areas. Their catalytic activity is rooted in the element's ability to exist in multiple oxidation states and its nature as a Lewis acid.

Polyethylene (B3416737) Terephthalate (B1205515) (PET) Production Catalysis

Antimony compounds are extensively used as catalysts in the production of polyethylene terephthalate (PET), a polymer widely used for packaging and textiles. petresin.orgnihonseiko.co.jpnih.gov Antimony trioxide is a common choice for this application, often used in concentrations of 200-300 parts per million. petresin.orggoogle.com The catalytic process, which is homogeneous, involves the reaction of the antimony compound with ethylene (B1197577) glycol to form a glycolate (B3277807) complex, which acts as a pre-catalyst. researchgate.net This accelerates the polycondensation of bis(2-hydroxyethyl) terephthalate monomer to form high molecular weight PET. google.com

The use of antimony catalysts offers a good balance between the speed of the polycondensation reaction, the properties of the resulting polymer, and its thermal stability. google.com Research has shown that antimony-based catalysts are highly selective and lead to the production of PET with high transparency and sharp coloring. nihonseiko.co.jpd-nb.info While antimony trioxide is widely used, other compounds like antimony acetate (B1210297) and antimony glycol oxime have also been investigated for their high catalytic activity and the quality of the resulting polymer. alfachemic.com

| Catalyst Type | Typical Concentration | Key Advantages |

| Antimony Trioxide | 200-300 ppm | Good balance of reaction speed, polymer properties, and thermal stability. petresin.orggoogle.com |

| Antimony Acetate | Varies | High catalytic activity, less degradation, good thermal stability. alfachemic.com |

| Antimony Glycol Oxime | Varies | High catalytic activity. alfachemic.com |

Photocatalytic Applications for Environmental Remediation

Antimony-based materials are emerging as promising photocatalysts for the degradation of environmental pollutants. acs.orgnih.gov These materials can be activated by light to generate reactive oxygen species that break down organic contaminants in water and air. mdpi.compjbmb.com For instance, antimony oxide nanoparticles have demonstrated the ability to degrade methylene (B1212753) blue dye, with studies showing significant degradation within an hour. mdpi.com

Research is also exploring the development of composite materials to enhance photocatalytic efficiency. For example, combining antimony-based compounds with materials like graphene or titania can improve the absorption of light and the separation of charge carriers, leading to more efficient degradation of pollutants. acs.orgnitrkl.ac.in Antimony selenide (B1212193) and other complex antimony compounds are also being investigated for their ability to degrade organic dyes under sunlight. nih.govresearchgate.net However, challenges remain in the recovery and large-scale production of these photocatalysts. acs.org

Electrocatalysis in Energy Conversion Systems

In the field of electrocatalysis, antimony compounds are being explored for their potential to improve the efficiency of energy conversion and storage systems like fuel cells and batteries. acs.orgmdpi.com Antimony's ability to enhance the performance of other catalytic materials is a key area of interest. For example, antimony-doped tin oxide (ATO) has been shown to improve the electrocatalytic activity and stability of palladium catalysts used in the electrooxidation of formic acid, a potential fuel for fuel cells. acs.org The presence of antimony can create oxygen vacancies that facilitate the oxidation of the fuel. acs.org

Furthermore, antimony-doped materials are considered promising co-catalysts for platinum in various electrocatalytic oxidations. acs.org In the context of vanadium redox flow batteries, antimony-doped tin oxide nanoparticles have demonstrated enhanced electronic conductivity and improved the reversibility of the VO2+/VO2+ redox reaction. rsc.org The addition of antimony to electrode materials in supercapacitors has also been shown to reduce capacitance loss and improve cycling stability. nih.gov

Lewis Acid Catalysis and Dual-Metal Catalytic Systems in Organic Synthesis

The Lewis acidic nature of antimony compounds underpins their application in organic synthesis. acs.orgcymitquimica.com Antimony trichloride, for example, can react with organolithium or Grignard reagents to form organoantimony compounds known as stibines, which are weak Lewis acids. wikipedia.org These can be used to catalyze various organic reactions. nih.gov

A significant area of research is the use of antimony in dual-metal catalytic systems, where it is combined with other metals to achieve unique catalytic properties. acs.orgresearchgate.net This approach is being explored to develop new catalysts for a range of organic transformations. science.gov For instance, antimony oxide hydroxide (B78521) ethanedisulfonate has been shown to act as a heterogeneous Lewis acid catalyst in ketal formation reactions. nih.gov The study of organoantimony compounds and their catalytic mechanisms remains an active area of research, with a focus on understanding their structure-activity relationships. nih.gov

Materials Science and Engineering Applications

Beyond catalysis, this compound and related compounds have important applications in materials science, particularly in the manufacturing of glass and ceramics.

Glass and Ceramic Manufacturing as Fining Agents

In glass production, antimony oxides are used as fining agents to remove bubbles from the molten glass, a crucial step for ensuring the clarity and quality of the final product. ontosight.aiontosight.airesearchgate.net The addition of antimony oxide helps to release oxygen at high temperatures, which enlarges small bubbles, allowing them to rise to the surface and escape. researchgate.nethaz-map.com This process is particularly important for producing high-quality optical glass. alltialloys.com

Antimony compounds also play a role in ceramic manufacturing. They can be used in glazes to modify color, improve hardness, and enhance resistance to wear and high temperatures. alltialloys.comvoyager-resources.comnanorh.com For example, potassium antimonate (B1203111) is used in the production of ceramic enamels. voyager-resources.com Antimony oxide can also act as an opacifier in low-fire glazes. digitalfire.com

Flame Retardant Synergists in Polymeric Materials

Antimony oxides, including potassium-containing variants, are highly effective as flame retardant synergists, particularly when combined with halogenated compounds in polymeric materials. chemlinked.com.cnresearchgate.net This synergistic relationship allows for a reduction in the required concentration of halogenated flame retardants, which can be beneficial for the physical properties and cost of the final material. researchgate.net The primary mechanism of this synergy involves a reaction between the antimony compound and the halogenated additive at elevated temperatures, leading to the formation of volatile antimony halides and oxyhalides. These species act as radical scavengers in the gas phase, interrupting the exothermic processes of combustion.

Research has demonstrated the efficacy of this synergistic approach in various polymers. For instance, in thermoplastic polyurethane (TPU) nanocomposites, the combination of antimony trioxide with other flame retardants has led to significant improvements in fire resistance. mdpi.com Studies on acrylonitrile-butadiene-styrene (ABS) have also shown that the addition of antimony trioxide with brominated compounds enhances flame retardancy. tecnalia.comresearchgate.net The effectiveness is often quantified using standard fire safety tests such as the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and the UL-94 vertical burn test.

For example, one study on an epoxy-based intumescent coating reported that the addition of 4% antimony trioxide (Sb₂O₃) increased the LOI value to 31 and achieved a V-0 rating in the UL-94 test. researchgate.netmdpi.com Another investigation into flame-retardant polypropylene (B1209903) systems showed an increase in the LOI value from 30.8 to 33.0 and an improvement in the UL-94 rating from V-1 to V-0 with the inclusion of a synergistic filler. mdpi.com

Interactive Table: Synergistic Flame Retardant Performance

| Polymer Matrix | Flame Retardant System | LOI Value | UL-94 Rating | Reference |

| Epoxy | Intumescent Coating + 4% Sb₂O₃ | 31 | V-0 | researchgate.netmdpi.com |

| Polypropylene | Intumescent System + Synergist | 33.0 | V-0 | mdpi.com |

| TPU | TPU + Sb₂O₃ + Nanoclay | Optimum Fire Resistance | V-0 | mdpi.com |

| ABS | ABS + 5 phr EP + 5 phr ZB | 27.0% | V-0 | researchgate.net |

Note: EP stands for a natural ether-based flame retardant filler and ZB stands for Zinc Borate.

Development of Optical and Photonic Materials

Antimony-based glasses, including those incorporating potassium oxide, are of great interest for optical and photonic applications due to their distinctive properties. core.ac.uk These materials often exhibit a high refractive index, a broad transmission window, and significant non-linear optical characteristics. core.ac.ukcore.ac.uk

Antimony oxide (Sb₂O₃) acts as a glass network former, and the incorporation of alkali oxides like potassium oxide (K₂O) modifies this network. core.ac.ukcore.ac.uk This modification, which increases the number of non-bridging oxygens, influences the material's optical properties. core.ac.uk this compound glasses are known to have high refractive indices, with values reported to range from 1.9 to over 2.1. core.ac.uk Their high refractive index and dispersion characteristics give them a unique position in the Abbe diagram of optical glasses, making them potential environmentally friendly substitutes for lead-containing glasses. core.ac.uk

The density of these glasses typically varies with composition, with reported values ranging from 4.5 g/cm³ to 5.4 g/cm³. core.ac.uk These glasses are transparent from the visible region into the mid-infrared, up to around 5-6 µm. core.ac.uk

Heavy metal oxide glasses, including those based on antimony, are recognized for their strong non-linear optical (NLO) properties. core.ac.uk The high polarizability of the heavy metal cations is a key contributor to this behavior. Antimony-based glasses have been shown to possess large non-linear refractive indices (n₂) and can exhibit ultrafast response times. researchgate.netunesp.br

Research on antimony oxide-based glasses has reported n₂ values in the range of 10⁻¹⁵ to 10⁻¹⁴ cm²/W. unesp.br These materials also demonstrate negligible two-photon absorption coefficients, which is a desirable characteristic for applications in all-optical switching. researchgate.netunesp.br The addition of other components, such as lead oxide, to antimony-based glass compositions can further enhance these NLO properties. researchgate.net

The combination of a high refractive index and significant NLO properties makes this compound and related glasses promising candidates for various optical sensors and optoelectronic devices. core.ac.uk Their wide transparency window is also advantageous for these applications. core.ac.uk The potential to draw these glasses into optical fibers has been demonstrated, opening up possibilities for their use in infrared transmission and active infrared devices. core.ac.uk

Semiconductor Performance Enhancement through Antimony Integration

Antimony is a crucial element for enhancing the performance of semiconductor materials and devices. It is used as an n-type dopant to increase conductivity and stability in various semiconductor applications. aip.orgresearchgate.net

The integration of antimony into silicon-based devices has shown considerable advantages. In strained silicon, antimony is a strong candidate to replace arsenic as a dopant for ultrashallow junctions in n-type metal-oxide-semiconductor (n-MOS) devices. aip.orgresearchgate.net This is due to benefits in junction depth, steepness, and sheet resistance. aip.org For instance, under tensile strain, antimony doping can lead to a significantly larger reduction in sheet resistance compared to arsenic, which is attributed to a strain-induced enhancement of antimony's solubility and an increase in donor carrier density. aip.org

In the realm of transparent conducting oxides (TCOs), antimony-doped tin oxide (ATO) is a promising alternative to the more expensive indium tin oxide (ITO). scispace.comrsc.org Doping tin oxide with antimony enhances its n-type conductivity. Research has shown that at an optimal doping level of 4 at% Sb, a low resistivity of 4.7 x 10⁻⁴ Ω·cm can be achieved, resulting from a high carrier density of 1.2 x 10²¹ cm⁻³ and an electron mobility of 11.4 cm² V⁻¹ s⁻¹. rsc.org However, exceeding the optimal doping concentration can lead to an increase in resistivity due to a decrease in both carrier density and mobility. scispace.comrsc.orgresearchgate.net

Interactive Table: Electrical Properties of Antimony-Doped Semiconductors

| Semiconductor | Dopant Concentration | Sheet Resistance (Ω/sq) | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Reference |

| Strained Si | Optimal Sb dose | Lower than As-doped | 1.92 x 10¹⁴ | 30% enhancement | aip.org |

| SnO₂ | 2 wt% Sb | 2.17 | - | - | researchgate.net |

| SnO₂ | 4 at% Sb | - | 1.2 x 10²¹ | 11.4 | rsc.org |

Ion Exchange Materials for Perovskite Synthesis

Potassium antimony oxide is utilized as an ion exchange material in the synthesis of other inorganic compounds, notably perovskite-type materials. researchgate.net The mobility of the potassium ions within the crystal structure allows for their exchange with other cations, a process often carried out in acidic solutions to produce protonated forms. researchgate.net For example, potassium antimony oxide can be used to prepare materials such as antimonic acid (HSbO₃) and silver antimonate (AgSbO₃). researchgate.net

These ion-exchange capabilities are relevant in the burgeoning field of perovskite materials, which have shown immense promise in applications like photovoltaics. semanticscholar.orgnih.gov Layered perovskite-type oxides, due to their structural flexibility and the presence of exchangeable cations, are being explored as ion exchangers. nih.gov While much of the research focuses on niobates and titanates, the principles extend to antimonates. nih.gov Potassium tungstoantimonate (KWSbO₆), which has a pyrochlore (B1171951) structure with K⁺ ion conduction, is another example of a compound used as an ion-exchange phase for the synthesis of a series of pyrochlores. researchgate.net The synthesis often involves starting with a potassium-containing compound and exchanging the potassium ions to create new materials with desired properties. researchgate.netresearchgate.net

Electrochemical Sensors for Ion Detection (e.g., K+ ions)

The development of robust and selective electrochemical sensors for the detection of various ions is a significant area of materials research. While direct applications of pure this compound in this field are not extensively documented in recent literature, notable research has been conducted on composite materials where antimony oxide is a key component. Specifically, the combination of antimony tin oxide (ATO) with Prussian blue (PB) has yielded promising results for the electrochemical sensing of potassium ions (K⁺).

Research into screen-printed electrodes (SPEs) made from an antimony tin oxide–Prussian blue (ATO-PB) composite has demonstrated a viable and cost-effective method for developing novel electrochemical sensors. researchgate.netsciforum.net These sensors leverage the unique properties of both materials. Antimony tin oxide is utilized for its excellent spectroelectrochemical properties and as a stable conducting particle in the electrode paste. researchgate.netsciforum.net

Prussian blue, a transition metal hexacyanoferrate, is crucial for the sensor's selectivity and sensitivity towards potassium ions. researchgate.netsciforum.net Its zeolitic structure allows for the selective intercalation of K⁺ ions, and its well-defined redox behavior forms the basis of the detection mechanism. researchgate.netsciforum.net The electrochemical process involves the reversible reduction of Prussian blue (PB, Fe₄[Fe(CN)₆]₃) to Prussian white or Everitt's salt (ES, K₄Fe₄[Fe(CN)₆]₃), a reaction that is dependent on the concentration of potassium ions in the surrounding solution. sciforum.netmdpi.com

The performance of these ATO-PB screen-printed electrodes has been characterized through various electrochemical techniques, including cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). mdpi.com Studies have shown that the cathodic peak current in the cyclic voltammograms, corresponding to the PB to ES reduction, exhibits a linear relationship with the concentration of K⁺ ions. sciforum.netmdpi.com This linear dependence allows for the quantitative detection of potassium. sciforum.netmdpi.com

Detailed research findings have highlighted the analytical performance of these sensors. The ATO-PB electrodes have been successfully applied to the electrochemical detection of K⁺ ions, demonstrating good electron transfer capabilities and a stable electrochemical response in aqueous solutions containing potassium. mdpi.comCurrent time information in Bangalore, IN. The combination of ATO and PB into a screen-printing paste offers a versatile and economical approach to manufacturing these sensors. researchgate.netresearchgate.net

The table below summarizes the key performance metrics of an electrochemical sensor based on an antimony tin oxide-Prussian blue screen-printed electrode for the detection of K⁺ ions.

| Parameter | Value | Reference |

| Linear Response Range | 0.1 to 10 mM | sciforum.netmdpi.com |

| Detection Limit | 1.1 mM | Current time information in Bangalore, IN.researchgate.net |

| Quantification Limit | 3.7 mM | Current time information in Bangalore, IN.researchgate.net |

| Sensitivity | 0.035 A M⁻¹ cm⁻² | researchgate.netCurrent time information in Bangalore, IN. |

In addition to the primary composite, research has also explored variations such as incorporating poly(3,4-ethylenedioxythiophene) (PEDOT) with Prussian blue. A sensing material based on PEDOT-PB, developed through a sinusoidal voltage electrochemical procedure, also showed good analytical performance for potassium ion detection. Current time information in Bangalore, IN.researchgate.net These findings underscore the utility of antimony oxide-based composite materials in the advancement of electrochemical sensors for detecting electro-inactive species like the potassium ion. researchgate.netCurrent time information in Bangalore, IN.

Environmental Biogeochemistry and Speciation of Antimony Potassium Oxide

Environmental Fate and Transport of Antimony Oxides

The journey of antimony oxides through the environment involves multiple pathways, including movement through water and soil, atmospheric dispersal, and transformations influenced by geological and biological factors.

The mobility of antimony in aquatic and terrestrial environments is largely dictated by its oxidation state and the surrounding pH. Antimony primarily exists in two oxidation states: trivalent (Sb(III)) and pentavalent (Sb(V)). nih.govasm.org Sb(V) is generally more mobile and soluble in water than Sb(III). unige.chethz.ch Under aerobic conditions, the predominant form of antimony is antimonate (B1203111) (Sb(OH)₆⁻), which is negatively charged and thus more mobile in soils with a pH range of 5.0–8.5. nih.gov In contrast, antimonite (Sb(OH)₃), the common form of Sb(III), is less mobile. nih.gov

The solubility of antimony oxides is a key factor in their environmental mobility. Antimony trioxide (Sb₂O₃) is slightly soluble in water, while antimony pentoxide (Sb₂O₅) is more soluble. ethz.chmst.dk This difference in solubility means that oxidation processes are critical to the mobility of antimony in aquatic environments. ethz.ch In water, antimony compounds tend to adhere to sediments, and their mobility in soil is influenced by adsorption to iron, manganese, and aluminum oxides, as well as by pH and organic matter content. Studies have shown that antimony can be highly mobile in some soil conditions, while in others, it is strongly adsorbed.

| Antimony Species | Common Form | Predominant Conditions | Mobility |

| Sb(V) | Antimonate [Sb(OH)₆⁻] | Aerobic, mildly reducing | Higher |

| Sb(III) | Antimonite [Sb(OH)₃] | Anoxic | Lower |

This table summarizes the general mobility of the two main inorganic antimony species in the environment.

Antimony can be released into the atmosphere from both natural sources, like volcanic eruptions, and anthropogenic activities, such as industrial emissions and the burning of fossil fuels. asm.orgnih.govresearchgate.net In the atmosphere, antimony attaches to particulate matter and can be transported over long distances, with an atmospheric lifetime ranging from hours to weeks depending on particle size. nih.gov High-temperature combustion processes tend to release antimony as submicron particles, which can travel far due to low rates of dry and wet removal. nih.gov

Deposition of atmospheric antimony occurs through both wet and dry processes. oecd.org It can be deposited dissolved in rain or as particulate matter. oecd.org Studies in Central Europe have shown that antimony is deposited in both soluble and insoluble forms in snow and rime. europa.eu The highest concentrations were found in the soluble form in rime. europa.eu Atmospheric deposition is a significant source of antimony in some regions, contributing to levels found in soil and water bodies. diva-portal.org For instance, atmospheric deposition delivers a significant amount of antimony to the western Atlantic Ocean. diva-portal.org

A global inventory of atmospheric antimony emissions from 1995-2010 estimated that in 2010, global emissions were approximately 1904 tonnes, with fuel combustion being a major source. acs.org Asia and Europe were the largest contributors to these emissions. acs.org

Antimony is naturally released into the environment through the geological weathering of rocks and minerals containing antimony, such as stibnite (B1171622) (Sb₂S₃). researchgate.netusq.edu.aunih.gov The oxidation of these sulfide (B99878) minerals is a primary mechanism for antimony's release. usq.edu.augeoscienceworld.org

Once in the environment, antimony can undergo various transformations. The oxidation of Sb(III) to the more mobile Sb(V) is a key process. This can be driven by several factors, including photo-oxidation and interaction with metal oxides like those of iron and manganese. ethz.ch For example, Sb(III) adsorbed onto goethite can be oxidized in the presence of light, particularly at a pH greater than 5. asm.org

Microorganisms play a significant role in the biogeochemical cycling of antimony. asm.orgunige.ch Certain bacteria can oxidize Sb(III) to Sb(V), a process that can be used for bioremediation as Sb(V) can be more easily immobilized. asm.orgnih.gov Some bacteria can even use the energy from antimony redox reactions for growth. asm.org Conversely, under anaerobic conditions, some microbes can reduce Sb(V) to Sb(III). unige.chgeoscienceworld.org Microbial activity can also lead to the methylation of antimony, forming organoantimony compounds. asm.org

| Transformation Process | Description | Key Factors |

| Geological Weathering | Release of antimony from rocks and minerals. | Oxidation of sulfide minerals (e.g., stibnite). usq.edu.augeoscienceworld.org |

| Oxidation (Sb(III) to Sb(V)) | Increases antimony mobility. | Photo-oxidation, iron and manganese (hydr)oxides, microbial activity. asm.orgethz.ch |

| Reduction (Sb(V) to Sb(III)) | Decreases antimony mobility. | Anaerobic conditions, microbial activity. unige.chgeoscienceworld.org |

| Microbial Methylation | Formation of organoantimony compounds. | Microbial activity. asm.org |

This interactive table outlines the primary transformation pathways for antimony in the environment.

Significant amounts of antimony are released into the environment from human activities. nih.govnih.gov Leaching from various anthropogenic sources is a major pathway for antimony contamination. These sources include mining and smelting operations, waste incinerators, and industrial facilities. nih.govresearchgate.net

Studies on municipal solid waste incineration (MSWI) residues have shown that factors like the liquid-to-solid ratio, pH, and temperature significantly affect the leaching of antimony from bottom ash and fly ash. diva-portal.org For instance, the maximum release of antimony from fly ash was observed at a pH of 7 and a temperature of 60°C. diva-portal.org Similarly, research on antimony smelting slag has demonstrated that antimony release increases with a decrease in the solid-to-liquid ratio and is greatest at a neutral pH. nih.gov Rainfall can also influence the leaching of antimony from slag stacking areas. nih.gov The chemical form of heavy metals in antimony ore tailings also affects their leaching characteristics, with a significant portion of antimony being in the residual silicate (B1173343) phase. pjoes.com

Analytical Speciation Methods for Antimony Oxides in Complex Matrices

Determining the specific chemical forms (speciation) of antimony is crucial for understanding its toxicity and environmental behavior, as different species have different properties. unige.chdtu.dk The analysis of antimony speciation in complex environmental and biological samples presents numerous challenges, including the instability of certain species like Sb(III). researchgate.net

Hyphenated techniques, which combine a separation method with a sensitive detection method, are the cornerstone of modern antimony speciation analysis. researchgate.netspectroscopyonline.com Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful detector due to its high sensitivity and ability to perform multi-isotopic analysis. ingeniatrics.com

Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This is the most common technique for antimony speciation. researchgate.netingeniatrics.commdpi.com It uses liquid chromatography, often with an anion-exchange column, to separate different antimony species, such as Sb(III) and Sb(V), before they are detected by the ICP-MS. dtu.dkscirp.org The mobile phase composition, particularly the pH and the presence of chelating agents like EDTA, is critical for successful separation and to stabilize the antimony species. dtu.dkresearchgate.net A challenge with this method is ensuring complete chromatographic recovery, as some antimony species, particularly polymeric Sb(V), can be difficult to elute from the column. dtu.dk

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This technique is suitable for the analysis of volatile antimony compounds. spectroscopyonline.comresearchgate.net The sample is introduced into a gas chromatograph, which separates the compounds based on their boiling points and interactions with the column before detection by ICP-MS.

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS): CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. researchgate.netingeniatrics.com When coupled with ICP-MS, it provides another powerful tool for the speciation of ionic antimony compounds.

| Technique | Principle | Common Application for Antimony |

| LC-ICP-MS | Separation by liquid chromatography, detection by ICP-MS. | Speciation of inorganic Sb(III) and Sb(V) in aqueous samples. dtu.dkmdpi.com |

| GC-ICP-MS | Separation of volatile compounds by gas chromatography, detection by ICP-MS. | Analysis of volatile organoantimony compounds. spectroscopyonline.comresearchgate.net |

| CE-ICP-MS | Separation of ions by capillary electrophoresis, detection by ICP-MS. | Speciation of ionic antimony compounds. researchgate.netingeniatrics.com |

This interactive data table provides an overview of common hyphenated techniques used for antimony speciation analysis.

Atomic Absorption Spectrometry (AAS) with Hydride Generation Methods